Cas no 1805099-57-3 (Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate)

Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate is a versatile intermediate in organic synthesis, particularly valued for its trifluoromethyl and cyano functional groups, which enhance reactivity and selectivity in pharmaceutical and agrochemical applications. The presence of the aminomethyl group allows for further derivatization, making it useful in the preparation of biologically active compounds. Its ester moiety offers stability while remaining amenable to hydrolysis or transesterification. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity in derived compounds. This compound is well-suited for use in heterocyclic synthesis, medicinal chemistry, and the development of advanced materials requiring fluorinated building blocks.
Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate structure
1805099-57-3 structure
Product Name:Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate
CAS No:1805099-57-3
MF:C11H9F3N2O2
MW:258.196573019028
CID:4954868
Update Time:2025-05-25

Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate
    • Inchi: 1S/C11H9F3N2O2/c1-18-10(17)6-2-7(4-15)8(5-16)9(3-6)11(12,13)14/h2-3H,5,16H2,1H3
    • InChI Key: TXIFILPVVKYBCS-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=O)OC)C=C(C#N)C=1CN)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 361
  • XLogP3: 1.2
  • Topological Polar Surface Area: 76.1

Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015008881-250mg
Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate
1805099-57-3 97%
250mg
489.60 USD 2021-06-21
Alichem
A015008881-500mg
Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate
1805099-57-3 97%
500mg
806.85 USD 2021-06-21
Alichem
A015008881-1g
Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate
1805099-57-3 97%
1g
1,519.80 USD 2021-06-21

Additional information on Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate

Comprehensive Overview of Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate (CAS No. 1805099-57-3)

The compound Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate (CAS No. 1805099-57-3) is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research and organic synthesis. This molecule features a unique combination of functional groups, including an aminomethyl moiety, a cyano group, and a trifluoromethyl substituent, all attached to a benzoate ester framework. Such structural diversity makes it a valuable intermediate for the development of novel bioactive compounds, particularly in the realm of small-molecule drug discovery.

In recent years, the demand for trifluoromethylated compounds has surged due to their enhanced metabolic stability and bioavailability, traits that are critical in modern medicinal chemistry. The presence of the trifluoromethyl group in Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate aligns with this trend, as it often improves lipophilicity and binding affinity to target proteins. Researchers are particularly interested in how this compound can be leveraged to design inhibitors for enzymes involved in inflammatory pathways or oncology targets, which are hot topics in current biomedical research.

Another key aspect of Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate is its cyano group, which serves as a versatile handle for further chemical modifications. The cyano functionality can be converted into carboxylic acids, amides, or tetrazoles, expanding its utility in combinatorial chemistry and high-throughput screening. This adaptability is particularly relevant in the context of fragment-based drug design, where rapid diversification of molecular scaffolds is essential for identifying lead compounds.

The aminomethyl group in this compound also opens doors to peptide coupling reactions and the construction of more complex architectures, such as macrocycles or peptidomimetics. These applications are increasingly important as the pharmaceutical industry shifts toward targeting protein-protein interactions, a challenging yet promising frontier in drug development. Given the growing interest in PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate could serve as a critical building block for such innovative therapeutics.

From a synthetic chemistry perspective, the ester group in Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate offers additional flexibility. It can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, enabling further derivatization. This feature is particularly valuable in the development of prodrugs, where esterase-mediated release of active agents is a common strategy. The compound’s compatibility with modern catalytic methods, such as cross-coupling reactions or photoredox catalysis, further enhances its appeal to synthetic chemists.

Environmental and sustainability considerations are also driving interest in this compound. The incorporation of fluorine atoms into organic molecules is often associated with improved efficacy at lower doses, which can reduce the environmental footprint of pharmaceuticals. As the industry moves toward greener chemistry practices, Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate could play a role in the design of more sustainable drug candidates.

In summary, Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate (CAS No. 1805099-57-3) is a multifaceted compound with broad applications in drug discovery and organic synthesis. Its unique structural features align with current trends in medicinal chemistry, including the demand for fluorinated compounds, fragment-based design, and sustainable pharmaceuticals. As research continues to explore its potential, this molecule is poised to remain a key player in the development of next-generation therapeutics.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited